molecular formula C8H6F2N2 B2459366 1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole CAS No. 2378503-60-5

1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole

Cat. No.: B2459366
CAS No.: 2378503-60-5
M. Wt: 168.147
InChI Key: SKIIQYOUPILFQQ-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a difluorocyclopropyl group and an ethynylpyrazole moiety. The presence of fluorine atoms in the cyclopropyl ring imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole typically involves multiple steps, starting with the preparation of the difluorocyclopropyl precursor. One common method involves the cyclopropanation of alkenes using difluorocarbene intermediates. The reaction conditions often include the use of potassium fluoride and 18-crown-6 to enhance the yield . The ethynylpyrazole moiety can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole exerts its effects is primarily through its interaction with molecular targets in biological systems. The difluorocyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules . The ethynylpyrazole moiety can also engage in interactions with enzymes and receptors, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of these two functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)-5-ethynylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-2-6-3-4-11-12(6)7-5-8(7,9)10/h1,3-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIIQYOUPILFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NN1C2CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378503-60-5
Record name 1-(2,2-difluorocyclopropyl)-5-ethynyl-1H-pyrazole
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